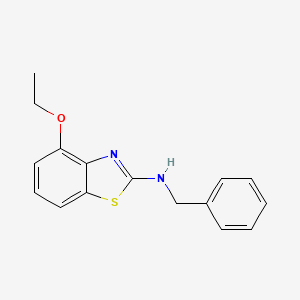

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Overview

Description

“N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine” is a chemical compound . It is a derivative of the benzothiazole class .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with various reagents . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine” can be analyzed using various spectroscopic methods such as FT-IR, UV-Vis, 1H and 13C NMR, and MS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine” can be determined using various analytical methods .Scientific Research Applications

Pharmaceutical Drug Synthesis

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine: is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the construction of molecules with significant therapeutic potential. For instance, it can be used to synthesize N-benzyl cyclo-tertiary amines , which are core components in the production of active pharmaceutical ingredients (APIs) like donepezil and trimetazidine . These APIs are crucial in medications for diseases such as Alzheimer’s and angina, respectively.

Enzyme Engineering

The compound plays a role in the field of enzyme engineering, particularly in the improvement of imine reductase enzymes. These enzymes are used for the green synthesis of N-benzyl cyclo-tertiary amines . By enhancing the activity and selectivity of these enzymes, researchers can develop more efficient pathways for drug synthesis, which is a sustainable alternative to traditional chemical methods .

Future Directions

Mechanism of Action

Target of Action

It’s known that similar aminothiazole compounds have shown antimicrobial activities . They have been found to be effective against various microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli .

Mode of Action

It’s known that similar aminothiazole compounds interact with their targets, leading to strong antimicrobial action

Biochemical Pathways

It’s known that similar aminothiazole compounds have shown to affect various biochemical pathways leading to their antimicrobial activities

Pharmacokinetics

It’s known that similar aminothiazole compounds have shown good yields , suggesting potential bioavailability

Result of Action

Similar aminothiazole compounds have shown strong antimicrobial action , suggesting potential molecular and cellular effects

Action Environment

It’s known that similar aminothiazole compounds have shown to be more biocompatible due to their chelation phenomenon , suggesting potential influence of environmental factors

properties

IUPAC Name |

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-19-13-9-6-10-14-15(13)18-16(20-14)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWETRSXBSZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1387399.png)

![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1387401.png)

![1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387407.png)

![1-(4-Methoxyphenyl)-3-methyl-5-piperazin-1-yl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B1387408.png)

![1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1387409.png)

![3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1387413.png)

![2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1387415.png)

![2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid](/img/structure/B1387416.png)

![1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387418.png)

![{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1387419.png)